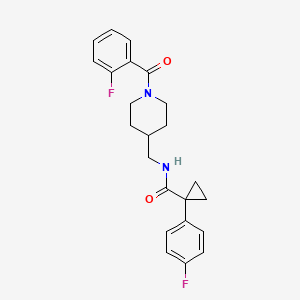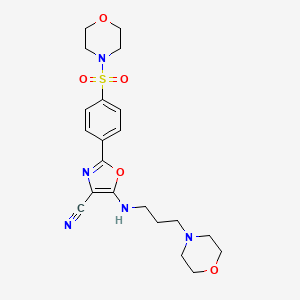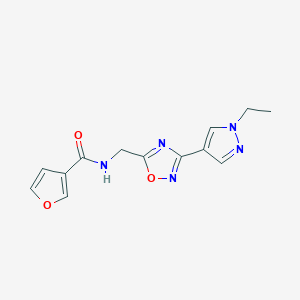
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H24F2N2O2 and its molecular weight is 398.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development and Diagnostic Applications
Fluorinated Compounds in Medical Imaging
Research on fluorinated derivatives of WAY 100635 has led to the synthesis of compounds with potential applications in medical imaging, particularly in Positron Emission Tomography (PET). One such derivative, [18F]FCWAY, has shown promising results in imaging serotonin 5-HT1A receptors in the brain. These fluorinated compounds exhibit significant brain uptake and specific binding to 5-HT1A receptors, making them valuable for studying neurological conditions and receptor distribution (Lang et al., 1999).
Therapeutic Research
Orexin Receptor Antagonism in Insomnia Treatment
The compound SB-649868, featuring a similar fluorophenyl structure, is under investigation for its role as an orexin 1 and 2 receptor antagonist, highlighting its potential in treating insomnia. The study on its disposition and metabolism in humans provides insights into its pharmacokinetics, supporting its development as a therapeutic agent (Renzulli et al., 2011).
Cancer Treatment through ALK Inhibition
Another study investigates the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, aiming at cancer treatment. The research emphasizes the compound's metabolism and highlights the need for balancing stability in plasma with potency against ALK, showcasing the intricate balance required in the design of effective cancer therapeutics (Teffera et al., 2013).
Mechanistic Insights
Defluorination Inhibition in PET Imaging
A study on disulfiram's ability to inhibit defluorination of 18F-FCWAY demonstrates significant implications for improving PET imaging techniques. By reducing skull radioactivity and enhancing visualization of serotonin 5-HT1A receptors, this research contributes to the optimization of PET imaging for neurological studies (Ryu et al., 2007).
Antimicrobial and Antituberculosis Activity
The development of thiazole-aminopiperidine hybrid analogues demonstrates potential antimicrobial and antituberculosis activity. This research highlights the importance of molecular design in creating effective antimicrobial agents, showcasing the versatility of fluorophenyl compounds in addressing global health challenges (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-18-7-5-17(6-8-18)23(11-12-23)22(29)26-15-16-9-13-27(14-10-16)21(28)19-3-1-2-4-20(19)25/h1-8,16H,9-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOVSNSQSYKQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)




![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)
![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
